6-(Indolin-1-yl)-4-methylnicotinic acid
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Overview
Description
6-(Indolin-1-yl)-4-methylnicotinic acid is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinic acid typically involves the reaction of indoline with 4-methylnicotinic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specific period, usually around 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indoline or nicotinic acid moiety using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-(Indolin-1-yl)-4-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2-one and indoline-6-sulfonamide share structural similarities and biological activities.
Nicotinic acid derivatives: Compounds such as 4-methylnicotinic acid and its analogs.
Uniqueness
6-(Indolin-1-yl)-4-methylnicotinic acid is unique due to its combined indoline and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-14(16-9-12(10)15(18)19)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
InChI Key |
CNKZOVBLQAJLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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